7-Ethylidenetridecane
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Overview
Description
7-Ethylidenetridecane is an organic compound with the molecular formula C15H30 It is a hydrocarbon belonging to the alkane family, characterized by a long carbon chain with an ethylidene group attached at the seventh carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylidenetridecane typically involves the alkylation of tridecane with ethylidene derivatives. One common method is the Friedel-Crafts alkylation, where tridecane reacts with ethylidene chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic cracking of larger hydrocarbons followed by selective hydrogenation. This method allows for the efficient production of the compound in large quantities, suitable for commercial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming alcohols, aldehydes, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler alkanes by breaking down the ethylidene group.
Substitution: The compound can participate in substitution reactions, where the ethylidene group can be replaced by other functional groups such as halogens or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) under UV light or in the presence of a radical initiator.
Major Products Formed:
Oxidation: Formation of 7-ethylidene-1-tridecanol, 7-ethylidene-1-tridecanal, or 7-ethylidene-1-tridecanoic acid.
Reduction: Formation of tridecane and ethane.
Substitution: Formation of 7-chlorotridecane or 7-bromotridecane.
Scientific Research Applications
7-Ethylidenetridecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and catalysis.
Biology: Investigated for its potential role in biological systems as a signaling molecule or metabolic intermediate.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 7-Ethylidenetridecane exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the presence of the ethylidene group, which can act as a site for electrophilic or nucleophilic attack. In biological systems, it may interact with lipid membranes or proteins, affecting their structure and function.
Comparison with Similar Compounds
Tridecane: A straight-chain alkane with the formula C13H28, lacking the ethylidene group.
7-Methyltridecane: Similar structure but with a methyl group instead of an ethylidene group.
7-Ethyltridecane: Contains an ethyl group at the seventh position instead of an ethylidene group.
Uniqueness: 7-Ethylidenetridecane is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with similar compounds lacking the ethylidene group.
Properties
CAS No. |
91586-17-3 |
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Molecular Formula |
C15H30 |
Molecular Weight |
210.40 g/mol |
IUPAC Name |
7-ethylidenetridecane |
InChI |
InChI=1S/C15H30/c1-4-7-9-11-13-15(6-3)14-12-10-8-5-2/h6H,4-5,7-14H2,1-3H3 |
InChI Key |
IFDOUXGADWEMPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC)CCCCCC |
Origin of Product |
United States |
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